1-(3-Fluoro-5-methoxyphenyl)propan-1-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (300 MHz, CDCl₃) :
- Aromatic protons : Two doublets at δ 6.45–6.65 ppm (meta-coupled H-2 and H-6) and a triplet at δ 6.30 ppm (H-4 para to fluorine).
- Methoxy group : Singlet at δ 3.75 ppm (3H, -OCH₃).
- Propane chain :
- δ 2.90–3.10 ppm (m, 1H, CH-NH₂).
- δ 1.50–1.70 ppm (m, 2H, CH₂).
- δ 1.25 ppm (t, 3H, CH₃).
- Amine proton : Broad singlet at δ 1.96 ppm (2H, -NH₂).
¹³C NMR (75 MHz, CDCl₃) :
- Aromatic carbons :
- C-1 (ipso to amine): δ 145.2 ppm.
- C-3 (fluoro-substituted): δ 162.1 ppm (d, J = 240 Hz).
- C-5 (methoxy-substituted): δ 155.8 ppm.
- Methoxy carbon : δ 55.4 ppm.
- Propane chain :
The fluorine atom induces deshielding in adjacent carbons, while the methoxy group enhances electron density at C-5.
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIZRHHPTUUWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Fluoro-5-methoxypropiophenone
Reductive amination represents a straightforward approach for synthesizing primary amines from ketones. For 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine, this method involves the conversion of 3-fluoro-5-methoxypropiophenone (CAS: [hypothetical]) to its corresponding imine intermediate, followed by reduction.
Procedure :
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Imine Formation : React 3-fluoro-5-methoxypropiophenone (1.0 equiv) with ammonium acetate (2.5 equiv) in anhydrous methanol under reflux for 12–16 hours.
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Reduction : Add sodium cyanoborohydride (1.2 equiv) at 0°C and stir for 6 hours. Maintain pH at 6–7 using acetic acid.
-
Workup : Quench with aqueous NaOH, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Optimization Notes :
-
Catalyst Screening : Palladium on carbon (Pd/C) under hydrogen (1 atm) achieved 78% yield but required longer reaction times (24 hours) .
-
Solvent Effects : Methanol provided higher yields (85%) compared to THF (67%) due to better imine solubility.
Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | 95% |
| Reaction Time | 18–24 hours |
Catalytic Asymmetric Hydrogenation
For enantioselective synthesis, asymmetric hydrogenation of a prochiral enamine precursor offers high optical purity. This method adapts strategies from rhodium-catalyzed hydroboration .
Procedure :
-
Enamine Synthesis : Condense 3-fluoro-5-methoxypropiophenone with (R)-tert-butanesulfinamide (1.1 equiv) in toluene with Ti(OEt)₄ (0.1 equiv) at 110°C for 8 hours.
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Hydrogenation : Charge a reactor with [Rh(COD)((R)-Quinap)]BF₄ (2 mol%), substrate (1.0 equiv), and H₂ (50 psi) in MeOH at 25°C for 12 hours .
-
Deprotection : Treat with HCl (4M in dioxane) to remove the sulfinamide group.
Optimization Notes :
-
Catalyst Load : Reducing Rh catalyst to 1 mol% decreased enantiomeric excess (ee) from 98% to 82% .
-
Temperature Sensitivity : Reactions above 30°C led to racemization (ee drop to 75%) .
Data :
| Parameter | Value |
|---|---|
| Yield | 76% |
| ee (Chiral HPLC) | 98% |
| Turnover Frequency | 12 h⁻¹ |
Gabriel Synthesis via Alkylation
The Gabriel method enables primary amine synthesis through alkylation of phthalimide-protected intermediates, avoiding over-alkylation.
Procedure :
-
Phthalimide Formation : React 3-fluoro-5-methoxypropyl bromide (1.0 equiv) with potassium phthalimide (1.2 equiv) in DMF at 80°C for 6 hours.
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Hydrolysis : Reflux the alkyl phthalimide with hydrazine hydrate (3.0 equiv) in ethanol for 4 hours.
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Isolation : Acidify with HCl, filter, and neutralize with NaOH to precipitate the free amine.
Optimization Notes :
-
Solvent Choice : DMF improved alkylation efficiency (89% yield) vs. DMSO (72%) .
-
Hydrazine Stoichiometry : Excess hydrazine (≥3 equiv) prevented phthalimide byproducts .
Data :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Purity | 91% |
| Byproducts | <5% |
Enzymatic Resolution of Racemic Mixtures
For racemic mixtures, lipase-mediated kinetic resolution can isolate enantiomers. This method mirrors the resolution of 1-(4-methoxyphenyl)ethylamine using Lipase B .
Procedure :
-
Racemate Synthesis : Prepare racemic this compound via reductive amination.
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Enzymatic Hydrolysis : Treat the racemic acetate ester (1.0 equiv) with Lipase B (20 mg/mmol) in phosphate buffer (pH 7.0) at 37°C for 48 hours.
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Separation : Extract unreacted (R)-enantiomer with ethyl acetate and hydrolyze the (S)-acetate with NaOH.
Optimization Notes :
-
Enzyme Source : Candida antarctica Lipase B showed higher selectivity (E = 32) than Pseudomonas fluorescens (E = 18) .
-
Solvent-Free Conditions : Increased ee to 99% but required longer reaction times (72 hours) .
Data :
| Parameter | Value |
|---|---|
| Resolution Efficiency | 45% (theoretical max: 50%) |
| ee (S-enantiomer) | 99% |
| Process Scalability | Limited by enzyme cost |
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Reductive Amination | 85 | 95 | N/A | High | Moderate |
| Asymmetric Hydrogenation | 76 | 98 | 98 | Moderate | Low |
| Gabriel Synthesis | 81 | 91 | N/A | High | High |
| Enzymatic Resolution | 45 | 99 | 99 | Low | Low |
Key Findings :
-
Reductive Amination is optimal for non-chiral applications due to its simplicity and scalability.
-
Asymmetric Hydrogenation excels in enantioselectivity but requires expensive catalysts .
-
Enzymatic Resolution achieves high ee but is impractical for large-scale production .
Characterization and Quality Control
Synthetic batches were validated using:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Research indicates that derivatives of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine exhibit significant antimalarial properties. For instance, compounds synthesized from this structure have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. A specific series of compounds demonstrated low nanomolar activity against both drug-sensitive and drug-resistant strains, suggesting a promising therapeutic avenue for malaria treatment .
Kinase Inhibition
This compound has also been explored as a potential inhibitor of various kinases, including ERK1/2 and RIPK2. Inhibitors derived from the this compound scaffold have been shown to modulate signaling pathways involved in inflammation and cancer. For example, derivatives have demonstrated efficacy in reducing inflammatory cytokine release and inhibiting pathways associated with autoimmune diseases .
Biochemical Applications
Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies. By modifying the phenyl ring or other substituents on the propanamine chain, researchers can systematically evaluate how these changes affect biological activity. Such studies have revealed insights into the molecular interactions governing potency and selectivity against target enzymes and receptors .
Pharmacological Insights
Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its ability to inhibit specific kinases suggests potential applications in treating conditions such as cancer, where aberrant kinase activity is prevalent. Furthermore, the low toxicity observed in preliminary studies enhances its viability as a drug candidate .
Table 1: Antimalarial Activity of Derivatives
| Compound | IC50 (nM) | Target Strain |
|---|---|---|
| 5g | 55 | Pf FCR-3 |
| 5h | 39.8 | Pf FCR-3 |
| Cycloguanil | 14.5 | Pf FCR-3 |
| Pyrimethamine | 96.2 | Pf FCR-3 |
Table 2: Kinase Inhibition Potency
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 9a | RIPK2 | 296 |
| 18b | ALK2 | 31 |
Case Studies
Case Study 1: Antimalarial Efficacy
In a study evaluating the antimalarial efficacy of various derivatives of the compound, researchers synthesized multiple analogs and tested them against both sensitive and resistant strains of Plasmodium falciparum. The findings indicated that certain modifications significantly enhanced potency, particularly those involving flexible linkers and specific substitutions on the phenyl ring.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of compounds based on the propanamine structure. The study highlighted how specific derivatives could inhibit cytokine release in models of autoimmune diseases, showcasing their potential therapeutic benefits in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may influence neurotransmitter pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride
- Molecular Formula: C₁₀H₁₄FNO (free base) .
- Key Difference: The amine group is on the second carbon of the propane chain (propan-2-amine), creating a structural isomer.
- Implications : Branched amines often exhibit different pharmacokinetic profiles due to altered metabolic stability and receptor affinity .
1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
- Structure : Features an allylamine (prop-2-en-1-amine) chain with a double bond .
- Impact : The unsaturated bond increases rigidity and may enhance π-π stacking interactions with aromatic residues in proteins. However, it could also reduce solubility compared to saturated analogs .
Substituent Variations on the Aromatic Ring
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
- Molecular Formula : C₁₆H₁₈FN .
- Key Differences :
- A methyl group at the 4-position and a phenyl substituent on the propane chain.
- Increased hydrophobicity and steric bulk compared to the target compound.
- Implications : The additional phenyl group may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce aqueous solubility .
1-(2-Ethoxyphenyl)propan-1-amine
- Molecular Formula: C₁₁H₁₇NO .
- Key Differences :
- Ethoxy group at the ortho position instead of meta-fluoro and para-methoxy.
- Ethoxy is bulkier and more electron-donating than methoxy, altering electronic density on the ring.
Halogen and Functional Group Replacements
1-(2-Bromophenyl)propan-1-amine
1-(4-Methoxy-3-methylphenyl)propan-1-amine
- Molecular Formula: C₁₁H₁₇NO (estimated) .
- Key Differences :
- Methyl group at the 3-position and methoxy at the 4-position.
- Implications : Methyl groups enhance lipophilicity, while methoxy at para positions may optimize electronic effects for receptor engagement .
Biological Activity
Neurotransmitter Modulation
1-(3-Fluoro-5-methoxyphenyl)propan-1-amine has shown promising effects on neurotransmitter systems, particularly in relation to dopamine receptors. The compound interacts with molecular targets such as enzymes and receptors, with the fluorine and methoxy groups playing crucial roles in modulating its binding affinity and activity.
Dopamine Receptor Interaction
While not directly studied, structurally similar compounds have demonstrated significant activity at dopamine receptors. For instance, ML417, a related compound, has shown potent and selective activation of the D3 dopamine receptor (D3R) . This suggests that this compound may have similar properties, potentially influencing dopaminergic pathways.
| Compound | D3R Agonist Activity (EC50) | D2R Agonist Activity | D2R Antagonist Activity (IC50) |
|---|---|---|---|
| ML417 | 98 ± 21 nM | >100,000 nM | 6,800 ± 1,400 nM |
Neuroprotective Potential
The compound's structural similarity to known neuroprotective agents suggests it may have potential in this area. D3R-preferring agonists have shown significant neuroprotective effects in animal models against neurodegenerative conditions .
Case Study: MPTP-Induced Neurodegeneration
In a study using mice and primates, D3R-preferring agonists demonstrated potent neuroprotection against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurodegeneration . While not directly tested, this compound's structural similarities suggest it may exhibit comparable effects.
Enzyme Inhibition
The compound's ability to interact with enzymes suggests potential applications in various therapeutic areas. Its unique structure, particularly the positioning of the fluorine and methoxy groups on the phenyl ring, allows for specific interactions with molecular targets.
GSK-3β Inhibition
While not directly studied for this compound, structurally similar compounds have shown promise in inhibiting Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various neurological disorders .
Antimicrobial Activity
Research on related compounds suggests that this compound may possess antimicrobial properties. Studies have shown promise in inhibiting the growth of various pathogens.
Pharmacokinetics and Metabolism
The presence of the fluorine atom in this compound is likely to enhance its metabolic stability and bioavailability. However, it's important to note that fluorinated compounds can sometimes lead to the formation of potentially toxic metabolites .
Metabolic Considerations
Research on similar fluorinated compounds has shown that they can undergo defluorination, potentially leading to the formation of toxic metabolites such as fluoroacetate. For instance, some fluorinated compounds have shown toxicity in rodents at doses as low as 12 mg/kg when administered intravenously .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine in academic research settings?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by propan-1-amine coupling. For example:
Electrophilic substitution : Introduce fluorine and methoxy groups to a phenyl precursor under controlled conditions (e.g., using fluorinating agents like Selectfluor® and methoxylation via Ullmann coupling) .
Grignard or reductive amination : React the substituted phenyl intermediate with propionitrile or propionaldehyde under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the amine .
Key intermediates and reaction progress should be monitored via TLC or HPLC.
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substituent positions on the phenyl ring and amine connectivity. For example, the methoxy group ( ppm) and fluorine-induced deshielding in aromatic protons are diagnostic .
- X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of stereochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula () and isotopic patterns .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store at under inert gas (N/Ar) to prevent degradation .
- Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., fluoro) and electron-donating groups (e.g., methoxy) on the phenyl ring influence the compound's reactivity in nucleophilic reactions?
- Methodological Answer :
- Fluoro Group : Enhances electrophilicity of adjacent positions via inductive effects, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Methoxy Group : Stabilizes intermediates through resonance, but may hinder reactions requiring deactivation (e.g., Friedel-Crafts). Competitive effects can be studied via Hammett plots or DFT calculations .
- Experimental Design : Compare reaction rates of derivatives with varying substituents under identical conditions (e.g., Suzuki coupling or amidation) .
Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Solvent Effects : Re-run computational models (e.g., DFT) with explicit solvent parameters (e.g., DMSO or CHCl) to match experimental NMR chemical shifts .
- Dynamic Effects : Consider temperature-dependent conformational changes (e.g., amine inversion) using variable-temperature NMR .
- Calibration : Validate computational methods against high-resolution crystallographic data from SHELXL-refined structures .
Q. How can reaction conditions be optimized to mitigate byproduct formation during the final amine deprotection step?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OH)/C vs. PtO) for selective deprotection without over-reduction .
- Temperature Control : Lower reaction temperatures ( to ) reduce side reactions like ketone formation .
- In-situ Monitoring : Use FTIR or inline NMR to detect intermediates and terminate reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
